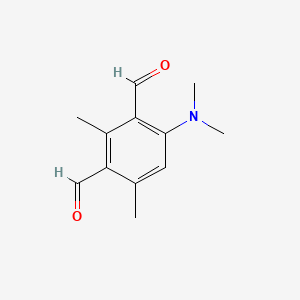
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde is an organic compound characterized by the presence of a dimethylamino group and two aldehyde groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde typically involves the reaction of 2,6-dimethylisophthalaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dimethylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 4-(Dimethylamino)-2,6-dimethylisophthalic acid.
Reduction: 4-(Dimethylamino)-2,6-dimethylisophthal alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2,6-dimethylisophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These interactions are crucial for its reactivity and applications in synthesis and material science.
Comparación Con Compuestos Similares
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group and a carboxylic acid group, used in various chemical reactions.
4-(Dimethylamino)cinnamaldehyde: Similar structure with an aldehyde group and a dimethylamino group, used in biochemical assays.
Uniqueness: 4-(Dimethylamino)-2,6-dimethylisophthalaldehyde is unique due to the presence of two aldehyde groups and a dimethylamino group on the same benzene ring. This combination of functional groups provides it with distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4980-20-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,6-dimethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8-5-12(13(3)4)11(7-15)9(2)10(8)6-14/h5-7H,1-4H3 |
Clave InChI |
HTBDTXOCVULGDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)C)C=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















